2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide
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Overview
Description
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide is a complex organic compound that features a brominated dibenzo[c,e][1,2]thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide typically involves multiple steps:
Formation of the dibenzo[c,e][1,2]thiazine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Oxidation: The oxidation of the thiazine ring to introduce the dioxido groups can be performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Acetamide formation: The final step involves the acylation of the dibenzo[c,e][1,2]thiazine core with N-(2-methylbenzyl)acetamide under suitable conditions, such as using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its electronic properties and reactivity.
Reduction: Reduction reactions can target the bromine atom or the dioxido groups, leading to different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Further oxidized derivatives with altered electronic properties
Reduction: Reduced derivatives with different functional groups
Substitution: Substituted derivatives with various functional groups replacing the bromine atom
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its electronic properties may be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to specific proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and dioxido groups may play a crucial role in binding affinity and specificity. The compound may inhibit or activate specific pathways, depending on its target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide
- 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide
Uniqueness
The presence of the bromine atom in 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide distinguishes it from its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to variations in reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C22H19BrN2O3S |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[(2-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H19BrN2O3S/c1-15-6-2-3-7-16(15)13-24-22(26)14-25-20-11-10-17(23)12-19(20)18-8-4-5-9-21(18)29(25,27)28/h2-12H,13-14H2,1H3,(H,24,26) |
InChI Key |
NZFXZIGEEHEIGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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